1-(3-Chloro-4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Medicinal Chemistry Conformational Analysis Fragment-Based Drug Design

1-(3-Chloro-4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione (CAS 879068-92-5) is an N1-aryl-substituted barbituric acid derivative with molecular formula C₁₁H₉ClN₂O₃, molecular weight 252.65 g/mol, and a computed XLogP3 of 1.6. It features an unsubstituted C5 methylene position and a single hydrogen bond donor on the N3 position, distinguishing it from the more heavily decorated 5,5-disubstituted barbiturates that dominate the sedative-hypnotic pharmacopoeia.

Molecular Formula C11H9ClN2O3
Molecular Weight 252.65
CAS No. 879068-92-5
Cat. No. B2893891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chloro-4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
CAS879068-92-5
Molecular FormulaC11H9ClN2O3
Molecular Weight252.65
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2C(=O)CC(=O)NC2=O)Cl
InChIInChI=1S/C11H9ClN2O3/c1-6-2-3-7(4-8(6)12)14-10(16)5-9(15)13-11(14)17/h2-4H,5H2,1H3,(H,13,15,17)
InChIKeyQTHIFVZRAUUFBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Chloro-4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione (CAS 879068-92-5): N1-Aryl Barbiturate Scaffold Procurement Baseline


1-(3-Chloro-4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione (CAS 879068-92-5) is an N1-aryl-substituted barbituric acid derivative with molecular formula C₁₁H₉ClN₂O₃, molecular weight 252.65 g/mol, and a computed XLogP3 of 1.6 [1]. It features an unsubstituted C5 methylene position and a single hydrogen bond donor on the N3 position, distinguishing it from the more heavily decorated 5,5-disubstituted barbiturates that dominate the sedative-hypnotic pharmacopoeia . This compound belongs to a growing class of N1-aryl barbituric acid scaffolds under investigation as non-classical zinc-binding pharmacophores for metalloenzyme inhibition, including carbonic anhydrase and matrix metalloproteinase targets, as well as PARP1 inhibition [2][3].

Why Generic N1-Aryl Barbituric Acid Substitution Fails for 1-(3-Chloro-4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione in Medicinal Chemistry Procurement


Generic substitution among N1-aryl barbituric acid analogs is not scientifically warranted because the electronic and steric properties of the N1-aryl ring directly control two critical pharmacological levers: (1) the rotational barrier around the N1–aryl bond, which governs the conformational pre-organization of the scaffold for target engagement, and (2) the acidity and hydrogen-bonding capacity of the free N3–H, which dictates zinc-binding group potency in metalloenzyme pharmacophores [1][2]. The 3-chloro-4-methylphenyl substitution pattern on the target compound introduces a distinctive combination of electron-withdrawing (–Cl, σₘ ≈ +0.37) and electron-donating (–CH₃, σₚ ≈ –0.17) effects that cannot be replicated by simpler N1-phenyl, N1-(4-chlorophenyl), or N1-(4-methylphenyl) analogs [3]. The unsubstituted C5 position further distinguishes this compound from 5,5-disubstituted barbiturates, making it uniquely suited as a fragment-like starting point for C5-derivatization or as an unadorned zinc-binding warhead in inhibitor design [4].

Quantitative Differentiation Evidence for 1-(3-Chloro-4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione (CAS 879068-92-5) Versus Comparator Scaffolds


N1-Aryl Rotational Barrier and Conformational Pre-organization Differentiates 3-Cl-4-CH₃ Substitution from Unsubstituted N1-Phenyl Barbituric Acid

The restricted rotation around the N1–aryl bond in N1-aryl barbituric acids creates atropisomeric conformers whose interconversion barrier is sensitive to ortho and meta substitution on the phenyl ring. The 3-chloro substituent on the target compound increases the rotational barrier (ΔG‡) relative to N1-phenyl barbituric acid by introducing steric hindrance adjacent to the rotational axis, favoring a more orthogonal orientation of the aryl ring relative to the barbiturate plane [1]. This conformational bias can enhance target binding by pre-organizing the ligand in its bioactive conformation, a property documented for ortho-substituted N-aryl heterocycles [2].

Medicinal Chemistry Conformational Analysis Fragment-Based Drug Design

XLogP3 and Hydrogen Bond Donor Count Differentiation from 5,5-Disubstituted Barbiturate Drugs for CNS Penetration Tuning

The target compound (XLogP3 = 1.6, HBD = 1, HBA = 3, rotatable bonds = 1) [1] occupies a distinct physicochemical space compared to clinically used 5,5-disubstituted barbiturates such as phenobarbital (XLogP3 ≈ 1.4, HBD = 2) [2] and pentobarbital (XLogP3 ≈ 2.1, HBD = 2) [2]. The single hydrogen bond donor at N3 (versus two HBDs for C5-unsubstituted barbiturates after N1-substitution) reduces polarity and total polar surface area (TPSA = 66.5 Ų), placing this compound closer to the CNS drug-like sweet spot [3]. The absence of C5 lipophilic substituents eliminates a primary driver of GABA-A receptor modulation and sedative liability, a critical differentiator for non-sedating barbiturate analog programs [4].

Medicinal Chemistry Physicochemical Property Profiling CNS Drug Design

C5-Unsubstituted Scaffold as a Fragment-Like Zinc-Binding Warhead Differentiated from C5-Substituted Barbituric Acid PARP1/TACE Inhibitors

The pyrimidine-2,4,6-trione motif has been established as a non-hydroxamate zinc-binding group (ZBG) in multiple metalloenzyme inhibitor programs, including TACE (tumor necrosis factor-α converting enzyme) and MMP-13 [1][2]. The target compound, featuring a completely unsubstituted C5 methylene (CH₂), provides a minimal, fragment-like ZBG scaffold that can serve as a blank slate for C5 elaboration, in contrast to pre-decorated C5-substituted analogs such as 5-benzylidenebarbituric acids (IC₅₀ values ranging from low μM to nM against various targets) [3]. In the PARP1 inhibitor context, barbituric acid derivatives with N1,N3-dimethyl substitution and varying N1-aryl groups achieved nanomolar PARP1 inhibition (e.g., 5c IC₅₀ = 30.51 nM; 7b IC₅₀ = 41.60 nM; olaparib IC₅₀ = 43.59 nM), with the N1-aryl group contributing substantially to potency [4]. The target compound's free N3–H and unsubstituted C5 position offer a distinct starting point where potency gains from sequential derivatization can be deconvoluted and attributed to specific structural modifications, a key advantage in fragment-to-lead campaigns [5].

Fragment-Based Drug Discovery PARP1 Inhibition Zinc-Binding Pharmacophore Metalloenzyme Inhibitor

Differential Reactivity at C5 Methylene Enables Chemoselective Derivatization Versus 5,5-Disubstituted Barbiturates

The unsubstituted and relatively acidic C5 methylene (pKₐ estimated at approximately 12–13 for the CH₂ between two carbonyls) in the target compound [1] permits Knoevenagel condensation with aldehydes, Michael addition to α,β-unsaturated carbonyls, and Mannich-type reactions that are sterically inaccessible on 5,5-disubstituted barbiturates such as phenobarbital or pentobarbital [2]. Literature precedent demonstrates that N1-aryl barbituric acids with free C5 positions react with acetone at the C5 position, forming adducts identified by ¹³C NMR and mass spectrometry [3]. The presence of the 3-chloro-4-methylphenyl group at N1 modulates the acidity of the C5 protons differently compared to N1-(4-nitrophenyl) or N1-(4-methoxyphenyl) analogs, providing a tunable reactivity profile for selective C5 functionalization [4]. The compound is available from multiple vendors at ≥95% purity in quantities from 250 mg to 5 g, with catalog pricing scaling linearly (e.g., $140/250 mg to $1,140/5 g at one major vendor), suitable for both exploratory chemistry and initial scale-up .

Synthetic Chemistry Chemoselective Derivatization Building Block Utility C–C Bond Formation

Electronically Biased N1-Aryl Substitution Differentiates 3-Cl-4-CH₃ from 4-Cl and 4-CH₃ Mono-Substituted Phenyl Barbituric Acids for Target Engagement Tuning

The 3-chloro-4-methylphenyl substituent on the target compound creates an electronically asymmetric aryl ring with opposing inductive (–I effect from Cl) and hyperconjugative (+I effect from CH₃) contributions [1]. This substitution pattern has been specifically exploited in kinase inhibitor design where the 3-chloro-4-methylphenyl group engages a hydrophobic back pocket via the lipophilic methyl and chlorine atoms, while presenting the heterocyclic core for hinge-region hydrogen bonding . For example, 1-(3-chloro-4-methylphenyl)-1H-indazole has been described as a strategic scaffold for kinase inhibitor lead optimization programs targeting the kinase hinge region with the N2 nitrogen while the 3-chloro-4-methylphenyl group explores a hydrophobic back pocket . In the barbituric acid context, this specific N1-aryl substitution pattern is expected to modulate the electron density on the pyrimidinetrione ring differently than N1-(4-chlorophenyl) (strong –I only) or N1-(4-methylphenyl) (+I only) analogs, affecting both the acidity of N3–H (zinc-binding capacity) and the electrophilicity of the C5 position (reactivity) [2]. The combination of meta-Cl and para-CH₃ provides a unique electronic profile that cannot be achieved by either substituent alone, offering a privileged substitution pattern for fine-tuning target engagement .

Medicinal Chemistry Electronic Effect Tuning Structure-Activity Relationship Halogen Bonding

Best Research and Industrial Application Scenarios for 1-(3-Chloro-4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione (CAS 879068-92-5)


Fragment-Based Lead Discovery for Non-Hydroxamate Metalloenzyme Inhibitors

This compound is ideally suited as a fragment hit in structure-based drug design campaigns targeting zinc-dependent metalloenzymes (e.g., carbonic anhydrase isoforms, TACE, MMP-13). The pyrimidine-2,4,6-trione core has been validated as a zinc-binding pharmacophore capable of achieving nanomolar potency (e.g., TACE inhibitor 51 with IC₅₀ = 2 nM in porcine assay) [1]. The target compound's fragment-like properties (MW = 252.65, HBD = 1, rotatable bonds = 1) [2] and free N3–H for zinc coordination make it an excellent starting point for fragment growing, merging, or linking strategies. Procurement of this specific N1-(3-chloro-4-methylphenyl) variant, rather than generic N1-phenyl barbituric acid, is recommended because the chloro and methyl substituents provide initial hydrophobic contacts that can be exploited in structure-guided optimization .

Non-Sedating Barbiturate Scaffold for CNS-Targeted Neuroprotective Agent Development

The absence of C5 alkyl/aryl substituents on the target compound eliminates the structural determinants of GABA-A receptor modulation and associated sedative-hypnotic activity [3]. This positions the compound as a clean starting scaffold for non-sedating barbiturate programs targeting neuroprotection in cerebral ischemia, traumatic brain injury, or chronic neurodegenerative conditions, as envisioned in the non-sedating barbituric acid derivative patent literature [3]. The computed physicochemical profile (XLogP3 = 1.6, TPSA = 66.5 Ų) is consistent with favorable CNS penetration [2], and the unique 3-chloro-4-methylphenyl N1-substitution can be leveraged to optimize target engagement while minimizing off-target GABAergic effects.

C5 Diversification Library Synthesis for PARP1 or Kinase Inhibitor SAR Exploration

The unsubstituted C5 methylene position on the target compound enables rapid, parallel library synthesis through Knoevenagel condensation, Mannich reaction, or Michael addition to generate diverse C5-substituted analogs [4]. This synthetic strategy has been successfully employed to generate barbituric acid aryl hydrazone derivatives as RSK2 inhibitors (most potent compound 9, IC₅₀ = 1.95 μM against RSK2) [5] and pyrimidine-2,4,6-trione derivatives with anticancer and α-glucosidase inhibitory activities (e.g., compound 3m, IC₅₀ = 22.9 ± 0.5 μM against α-glucosidase, superior to acarbose at IC₅₀ = 841 ± 1.73 μM) [4]. The pre-installed N1-(3-chloro-4-methylphenyl) group provides a constant hydrophobic anchor while the C5 position is systematically varied, enabling clean SAR deconvolution. For PARP1-targeted libraries, the N1-aryl barbituric acid scaffold has demonstrated nanomolar potency (IC₅₀ values 30–67 nM for the most active analogs vs. 43.59 nM for olaparib) [6], supporting the value of this scaffold for inhibitor optimization campaigns.

Selective Chemical Biology Probe Development Leveraging Unique N1-Aryl Electronic Properties

The 3-chloro-4-methylphenyl substitution pattern has been specifically exploited in kinase-targeted chemical probes (e.g., Kobe0065, a Ras-Raf interaction inhibitor with Ki = 46 ± 13 μM) and kinase inhibitors where the 3-chloro-4-methylphenyl group engages a hydrophobic back pocket adjacent to the ATP-binding site . When installed on the barbituric acid core, this substitution pattern creates an electronically biased scaffold with mixed inductive and hyperconjugative effects that can be exploited to tune both target binding affinity and selectivity [7]. This compound is recommended for chemical biology programs seeking to develop selective probes for kinases, PARPs, or metalloenzymes where the unique electronic signature of the 3-chloro-4-methylphenyl group, combined with the zinc-binding or hinge-binding capacity of the pyrimidinetrione core, can drive selectivity over closely related off-target enzymes.

Quote Request

Request a Quote for 1-(3-Chloro-4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.